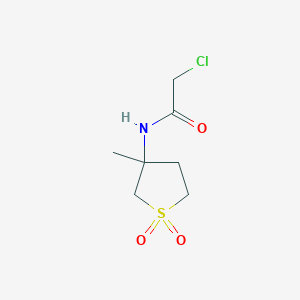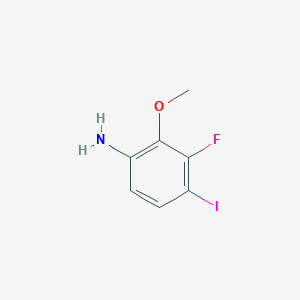
3-Fluoro-4-iodo-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-iodo-2-methoxyaniline is a chemical compound with the molecular formula C7H7FINO . It has a molecular weight of 267.04 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-iodo-2-methoxyaniline is 1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure.It is stored at ambient temperature . The physical form of the compound is not specified in the search results.
科学的研究の応用
Fluorescent Indicators for Cytosolic Calcium
A group of fluorescent indicators for measuring cytosolic free Ca2+ was synthesized, integrating a chromophore similar to rhodamine or fluorescein with a calcium-binding chelating site. These indicators, which include compounds such as fluo-3, offer significant advancements for fluorescence microscopy and flow cytometry due to their visible excitation wavelengths and significant fluorescence enhancement upon calcium binding, although they lack a wavelength shift upon binding calcium (Minta, Kao, & Tsien, 1989).
Synthesis and Application in Organic Chemistry
Research on the synthesis and application of fluorinated and iodinated anilines, like 3-Fluoro-4-iodo-2-methoxyaniline, has led to the development of new synthetic methods and compounds with potential applications in pharmaceuticals and materials science. For instance, the Ullmann Methoxylation technique has been utilized for the preparation of various aniline derivatives, demonstrating the utility of halogen and methoxy functional groups in organic synthesis (Ragan et al., 2003).
Development of Imaging Agents
Synthesis and preliminary evaluation of imaging agents, like 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), for potential use in detecting viral infections and monitoring gene therapy through positron emission tomography (PET) imaging. This research underscores the importance of fluorinated compounds in the development of novel imaging agents for biomedical applications (Alauddin & Conti, 1998).
Polyvalent Iodine Chemistry
The chemistry of polyvalent iodine compounds has seen rapid development, particularly in their use as reagents for oxidative transformations in organic synthesis. These compounds are environmentally benign and have found widespread application in synthesizing complex organic molecules, highlighting the role of iodinated compounds like 3-Fluoro-4-iodo-2-methoxyaniline in modern synthetic chemistry (Zhdankin & Stang, 2008).
Probe Development for Sensing Applications
The development of fluorescent probes based on structural modifications of fluorophores, such as the BODIPY chromophore, for sensitive and selective sensing of biological and chemical species. Research into the modification of fluorophores to improve their properties for sensing applications showcases the versatility of fluorinated compounds in creating sensitive diagnostic tools (Gabe et al., 2006).
Safety and Hazards
3-Fluoro-4-iodo-2-methoxyaniline is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
3-fluoro-4-iodo-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMGCQBKZYMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
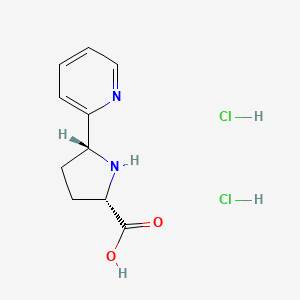
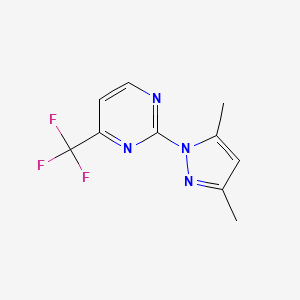
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)
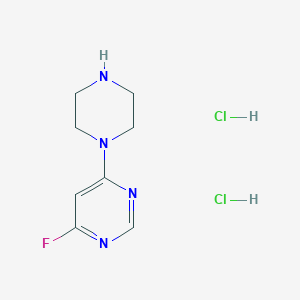
![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)
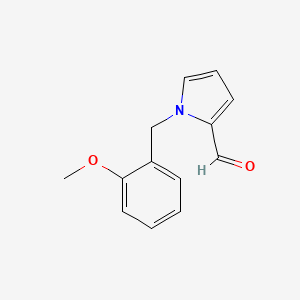
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)
![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
